4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-
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Overview
Description
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C9H12S It is a bicyclic compound containing a thiophene ring fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a cyclohexane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-2,2-dioxide: This compound has a similar structure but contains additional oxygen atoms, leading to different chemical properties.
4,7-Methanoisobenzofuran-1,3-dione: Another bicyclic compound with a different heteroatom, which affects its reactivity and applications.
Uniqueness
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- is unique due to its specific fusion of a thiophene ring with a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
916139-00-9 |
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Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
4-thiatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H12S/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-9H,3-5H2 |
InChI Key |
FKWKBPUUCQAMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CSC3 |
Origin of Product |
United States |
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